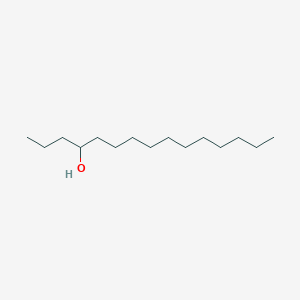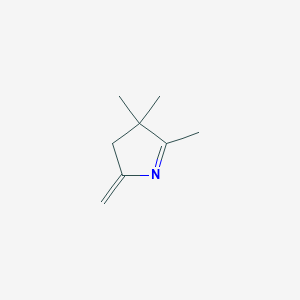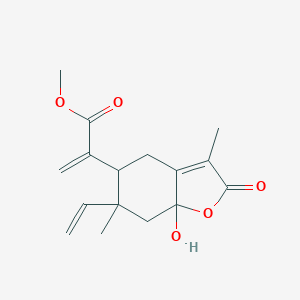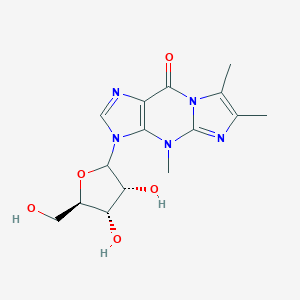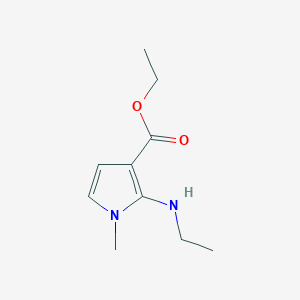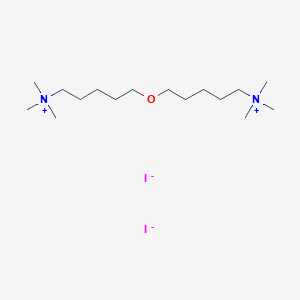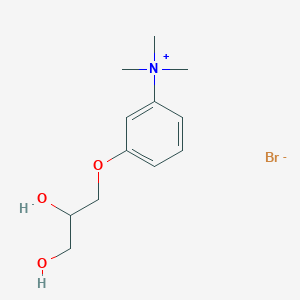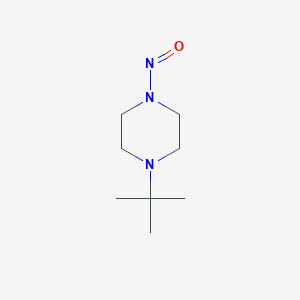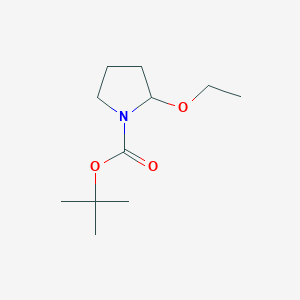
Tert-butyl 2-ethoxypyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 2-ethoxypyrrolidine-1-carboxylate is a chemical compound that has gained significant attention in the field of scientific research. It is a pyrrolidine derivative that has been synthesized using various methods, and its potential applications in biochemical and physiological research have been explored.
Mecanismo De Acción
The mechanism of action of tert-butyl 2-ethoxypyrrolidine-1-carboxylate is not fully understood. However, it is believed to interact with proteins through hydrogen bonding and van der Waals interactions. It has been shown to bind to the active site of enzymes, leading to changes in their activity.
Efectos Bioquímicos Y Fisiológicos
Tert-butyl 2-ethoxypyrrolidine-1-carboxylate has been shown to have various biochemical and physiological effects. It has been reported to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. It has also been shown to have antioxidant properties and to protect cells against oxidative stress. In addition, it has been reported to have anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using tert-butyl 2-ethoxypyrrolidine-1-carboxylate in lab experiments is its ability to selectively bind to certain proteins, making it useful for studying protein-ligand interactions. It is also relatively easy to synthesize and purify. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on tert-butyl 2-ethoxypyrrolidine-1-carboxylate. One area of interest is its potential use as a drug candidate for the treatment of various diseases, including Alzheimer's disease and cancer. Another direction is the development of new synthesis methods for tert-butyl 2-ethoxypyrrolidine-1-carboxylate and its derivatives. Additionally, further studies are needed to fully understand its mechanism of action and to explore its potential applications in other areas of scientific research.
Métodos De Síntesis
Tert-butyl 2-ethoxypyrrolidine-1-carboxylate can be synthesized using different methods, including the reaction of tert-butyl 2-pyrrolidinecarboxylate with ethyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine, and the resulting product is purified using column chromatography. Another method involves the reaction of tert-butyl 2-pyrrolidinecarboxylate with ethyl chloroacetate in the presence of a base, followed by purification using recrystallization.
Aplicaciones Científicas De Investigación
Tert-butyl 2-ethoxypyrrolidine-1-carboxylate has been used in various scientific research applications, including studies on the structure and function of proteins, drug design, and as a chiral auxiliary in organic synthesis. It has also been used as a ligand in metal-catalyzed reactions and as a precursor for the synthesis of other pyrrolidine derivatives.
Propiedades
Número CAS |
106412-40-2 |
|---|---|
Nombre del producto |
Tert-butyl 2-ethoxypyrrolidine-1-carboxylate |
Fórmula molecular |
C11H21NO3 |
Peso molecular |
215.29 g/mol |
Nombre IUPAC |
tert-butyl 2-ethoxypyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H21NO3/c1-5-14-9-7-6-8-12(9)10(13)15-11(2,3)4/h9H,5-8H2,1-4H3 |
Clave InChI |
IRHZVRHDKAAQOV-UHFFFAOYSA-N |
SMILES |
CCOC1CCCN1C(=O)OC(C)(C)C |
SMILES canónico |
CCOC1CCCN1C(=O)OC(C)(C)C |
Sinónimos |
1-Pyrrolidinecarboxylicacid,2-ethoxy-,1,1-dimethylethylester(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



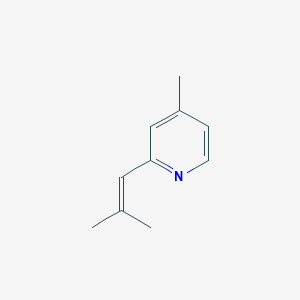
![4-[4-(Dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)benzonitrile](/img/structure/B25878.png)
